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Introduction
Trimesitylborane (B(Mes)₃), a sterically hindered triarylborane, has emerged as a key reagent

in the field of frustrated Lewis pair (FLP) chemistry. Its bulky mesityl groups prevent the

formation of classical Lewis adducts with many Lewis bases, leading to a "frustrated" state that

can be harnessed to activate a variety of small molecules. This reactivity has significant

implications for metal-free catalysis, with applications in hydrogenation, carbon dioxide

reduction, and the activation of other challenging substrates. These application notes provide

an overview of the use of trimesitylborane in small molecule activation, including detailed

experimental protocols and quantitative data.

Activation of Dihydrogen (H₂)
Trimesitylborane, in combination with a sterically hindered phosphine or amine, forms a

frustrated Lewis pair capable of the heterolytic cleavage of dihydrogen. This process generates

a phosphonium or ammonium cation and a hydridoborate anion, which can then be utilized in

metal-free hydrogenation reactions.

Application: Catalytic Hydrogenation of Imines
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The FLP system comprising trimesitylborane and a suitable Lewis base can catalyze the

hydrogenation of imines to the corresponding amines. The choice of Lewis base and reaction

conditions can influence the efficiency and selectivity of the reaction.

Quantitative Data for Imine Hydrogenation
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Experimental Protocol: Catalytic Hydrogenation of N-
Benzylideneaniline
Materials:

Trimesitylborane (Mes₃B)

Tris(tert-butyl)phosphine (tBu₃P)
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N-Benzylideneaniline

Anhydrous toluene

High-pressure reactor equipped with a magnetic stir bar

Procedure:

In a glovebox, a high-pressure reactor is charged with trimesitylborane (5 mol%), tris(tert-

butyl)phosphine (5 mol%), and N-benzylideneaniline (1.0 mmol).

Anhydrous toluene (5 mL) is added to the reactor.

The reactor is sealed, removed from the glovebox, and connected to a hydrogen gas line.

The reactor is purged with hydrogen gas three times.

The reactor is pressurized with hydrogen to 4 bar.

The reaction mixture is stirred at 80°C for 24 hours.

After cooling to room temperature, the reactor is carefully depressurized.

The solvent is removed under reduced pressure.

The crude product is purified by column chromatography on silica gel to yield N-

benzylaniline.
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Fig. 1: Experimental workflow for the catalytic hydrogenation of an imine.

Activation of Carbon Dioxide (CO₂)
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Frustrated Lewis pairs involving trimesitylborane can capture and activate carbon dioxide, a

greenhouse gas, enabling its conversion into valuable chemicals. The Lewis basic component

of the FLP attacks the electrophilic carbon of CO₂, while the Lewis acidic boron center of

trimesitylborane coordinates to one of the oxygen atoms.

Application: Catalytic Reduction of CO₂ to Formate
Derivatives
The trimesitylborane-based FLP system can be used for the catalytic reduction of CO₂ to

formate derivatives in the presence of a suitable hydride source, such as a silane or another

borane.

Quantitative Data for CO₂ Reduction
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Experimental Protocol: Catalytic Hydrosilylation of CO₂
Materials:

Trimesitylborane (Mes₃B)

Tris(tert-butyl)phosphine (tBu₃P)

Phenylsilane (PhSiH₃)
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Anhydrous benzene

Schlenk flask equipped with a magnetic stir bar

CO₂ balloon

Procedure:

In a glovebox, a Schlenk flask is charged with trimesitylborane (5 mol%) and tris(tert-

butyl)phosphine (5 mol%).

Anhydrous benzene (10 mL) is added, and the mixture is stirred until a homogeneous

solution is formed.

Phenylsilane (1.2 mmol) is added to the solution.

The flask is sealed with a septum, removed from the glovebox, and connected to a CO₂

balloon via a needle.

The reaction mixture is stirred under a CO₂ atmosphere (1 atm) at room temperature for 72

hours.

The reaction progress can be monitored by ¹H and ¹¹B NMR spectroscopy.

Upon completion, the solvent is removed in vacuo, and the resulting silyl formate can be

characterized.
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FLP Formation & CO₂ Activation

Hydride Transfer & Product Formation

Mes3B

Frustrated Lewis Pair
[Mes₃B --- LB]

Lewis Base
(e.g., tBu₃P)

FLP-CO₂ Adduct

 + CO₂

CO₂

Formate Derivative

 + Hydride Source

Hydride Source
(e.g., PhSiH₃)

Click to download full resolution via product page

Fig. 2: Generalized pathway for FLP-catalyzed CO₂ reduction.

Activation of Sulfur Dioxide (SO₂) and Nitrous Oxide
(N₂O)
The reactivity of trimesitylborane-based FLPs extends to other small molecules like sulfur

dioxide (SO₂) and nitrous oxide (N₂O). While detailed catalytic applications are less explored

compared to H₂ and CO₂, the initial activation and formation of adducts have been reported.

Application: Stoichiometric Activation of SO₂
Trimesitylborane in combination with a phosphine can react with SO₂ to form a zwitterionic

adduct where the sulfur atom is bound to the phosphine and one oxygen atom is bound to the
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boron.

Spectroscopic Data for SO₂ Adduct

Adduct ¹¹B NMR (ppm) ³¹P NMR (ppm) IR (ν(SO₂), cm⁻¹)

[tBu₃P(SO₂)B(Mes)₃] ~10.5 ~65.2 1150, 1055

Experimental Protocol: Formation of
[tBu₃P(SO₂)B(Mes)₃] Adduct
Materials:

Trimesitylborane (Mes₃B)

Tris(tert-butyl)phosphine (tBu₃P)

Sulfur dioxide (gas)

Anhydrous pentane

Schlenk tube

Procedure:

In a glovebox, a Schlenk tube is charged with a solution of trimesitylborane (0.1 mmol) and

tris(tert-butyl)phosphine (0.1 mmol) in anhydrous pentane (5 mL).

The solution is cooled to -78°C using a dry ice/acetone bath.

A slow stream of sulfur dioxide gas is bubbled through the solution for 10 minutes.

The reaction mixture is allowed to slowly warm to room temperature.

A colorless precipitate of the adduct will form.

The precipitate is isolated by filtration, washed with cold pentane, and dried under vacuum.
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The product can be characterized by multinuclear NMR and IR spectroscopy.

Note on N₂O Activation
The activation of nitrous oxide by trimesitylborane-based FLPs is less documented in

experimental literature compared to other small molecules. Theoretical studies suggest that the

formation of an adduct is feasible, but experimental realization and subsequent reactivity are

still areas of active research.

Conclusion
Trimesitylborane is a versatile Lewis acid for the construction of frustrated Lewis pairs

capable of activating a range of small molecules. The steric bulk of the mesityl groups is crucial

for preventing classical adduct formation and enabling the "frustrated" reactivity. The

application of trimesitylborane in metal-free catalysis, particularly in hydrogenation and CO₂

reduction, offers a promising avenue for sustainable chemical transformations. Further

research into the activation of other small molecules like SO₂ and N₂O with trimesitylborane-

based FLPs is expected to unveil new catalytic processes.

To cite this document: BenchChem. [Application Notes and Protocols: Trimesitylborane in the
Activation of Small Molecules]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1594746#trimesitylborane-in-the-activation-of-small-
molecules]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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